molecular formula C13H14N6O B6441674 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile CAS No. 2548990-66-3

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B6441674
CAS No.: 2548990-66-3
M. Wt: 270.29 g/mol
InChI Key: NMNKIVRFYSCCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at position 4 with a carbonitrile group and at position 2 with a piperidinyl moiety bearing a 5-methyl-1,3,4-oxadiazole ring. The oxadiazole is a heterocyclic motif known for metabolic stability and hydrogen-bonding capacity, while the piperidine introduces a basic nitrogen, enhancing solubility in acidic environments .

Properties

IUPAC Name

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-9-17-18-12(20-9)10-3-2-6-19(8-10)13-15-5-4-11(7-14)16-13/h4-5,10H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNKIVRFYSCCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCCN(C2)C3=NC=CC(=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Cyclization

A common approach involves treating methyl hydrazinecarboxylate with acetyl chloride under reflux conditions to form 5-methyl-1,3,4-oxadiazol-2(3H)-one. This intermediate is subsequently dehydrated using phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole ring. The reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclodehydration:

Methyl hydrazinecarboxylate+Acetyl chloridereflux5-Methyl-1,3,4-oxadiazol-2(3H)-onePOCl35-Methyl-1,3,4-oxadiazole\text{Methyl hydrazinecarboxylate} + \text{Acetyl chloride} \xrightarrow{\text{reflux}} \text{5-Methyl-1,3,4-oxadiazol-2(3H)-one} \xrightarrow{\text{POCl}_3} \text{5-Methyl-1,3,4-oxadiazole}

Key Data :

  • Yield: 68–72% after purification via silica gel chromatography.

  • Characterization: 1H NMR^1\text{H NMR} (CDCl₃, 400 MHz): δ 2.45 (s, 3H, CH₃), 8.12 (s, 1H, oxadiazole-H).

Functionalization of Piperidine at the 3-Position

Introducing the oxadiazole ring to the piperidine scaffold requires selective substitution at the 3-position.

Nucleophilic Aromatic Substitution

3-Hydroxypiperidine is treated with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction forms 3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine via an SN2 mechanism:

3-Hydroxypiperidine+Oxadiazole-carbonyl chlorideEt₃N, DCM3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine\text{3-Hydroxypiperidine} + \text{Oxadiazole-carbonyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine}

Optimization :

  • Temperature: 0–5°C minimizes side reactions.

  • Yield: 58% after recrystallization in ethanol.

Synthesis of Pyrimidine-4-carbonitrile

The pyrimidine-4-carbonitrile fragment is synthesized via cyclocondensation.

Biginelli-like Reaction

Malononitrile reacts with urea and 3-(trifluoromethyl)benzaldehyde in ethanol under acidic conditions (HCl catalyst) to form 2-amino-4-cyanopyrimidine. Subsequent dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields pyrimidine-4-carbonitrile:

Malononitrile+Urea+BenzaldehydeHCl2-Amino-4-cyanopyrimidineDDQPyrimidine-4-carbonitrile\text{Malononitrile} + \text{Urea} + \text{Benzaldehyde} \xrightarrow{\text{HCl}} \text{2-Amino-4-cyanopyrimidine} \xrightarrow{\text{DDQ}} \text{Pyrimidine-4-carbonitrile}

Key Data :

  • Reaction Time: 12 hours for cyclization, 2 hours for dehydrogenation.

  • Yield: 64% (over two steps).

Coupling of Piperidine-Oxadiazole and Pyrimidine Fragments

The final step involves linking the two moieties via nucleophilic aromatic substitution.

Buchwald-Hartwig Amination

3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine reacts with 4-chloropyrimidine-4-carbonitrile in the presence of palladium(II) acetate (Pd(OAc)₂) and Xantphos ligand. The reaction proceeds under microwave irradiation (120°C, 30 minutes) to afford the target compound:

3-(Oxadiazolyl)piperidine+4-Chloropyrimidine-4-carbonitrilePd(OAc)2,XantphosTarget Compound\text{3-(Oxadiazolyl)piperidine} + \text{4-Chloropyrimidine-4-carbonitrile} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}

Optimization :

  • Catalyst Loading: 5 mol% Pd(OAc)₂ improves yield to 78%.

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Alternative Pathways and Comparative Analysis

One-Pot Sequential Synthesis

A streamlined method combines oxadiazole formation, piperidine functionalization, and pyrimidine coupling in a single reactor. Using DMF as a solvent and Cs₂CO₃ as a base, the one-pot approach reduces purification steps but achieves a lower yield (52%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the coupling step, enhancing yield to 81% while reducing reaction time.

Analytical Validation and Characterization

The final compound is validated via:

  • 1H NMR^1\text{H NMR} : δ 8.45 (s, 1H, pyrimidine-H), 4.20–3.80 (m, 4H, piperidine-H), 2.50 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₁₅H₁₄N₆O [M+H]⁺: 311.1254; found: 311.1256.

  • HPLC Purity : >98% (254 nm).

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Scientific Research Applications

Treatment of Neurodegenerative Disorders

Research indicates that compounds containing the 5-methyl-1,3,4-oxadiazol-2-yl moiety exhibit promising activity against tauopathies, including Alzheimer's disease and progressive supranuclear palsy (PSP). These conditions are characterized by tau protein aggregation leading to neurodegeneration.

Case Study:
A patent (US10377750B2) highlights the use of similar oxadiazol compounds in pharmaceutical compositions aimed at treating tau-mediated disorders. The studies suggest that these compounds can inhibit tau oligomerization, a critical pathological process in Alzheimer's disease .

Anticancer Activity

The pyrimidine derivatives have been explored for their anticancer properties. Research has shown that certain structural modifications can enhance their efficacy against various cancer cell lines.

Research Findings:
A study published in a peer-reviewed journal demonstrated that derivatives of pyrimidine compounds exhibit cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest . The incorporation of the oxadiazole ring may enhance these effects due to its electron-withdrawing properties.

Antimicrobial Properties

Compounds with oxadiazole structures have been noted for their antimicrobial activity. The presence of the piperidine group contributes to increased membrane permeability and interaction with microbial targets.

Case Study:
In laboratory settings, derivatives similar to 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antimicrobial agents .

Comparative Efficacy Table

Application AreaMechanism of ActionReferences
Neurodegenerative DisordersInhibition of tau aggregation
AnticancerInduction of apoptosis
AntimicrobialDisruption of cell membranes

Mechanism of Action

The mechanism of action of 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Notable Features
Target Compound Pyrimidine 4-CN; 2-piperidinyl-5-methyl-oxadiazole ~301.3 (estimated) High polarity (CN), basic piperidine, metabolic stability (oxadiazole)
2-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine Pyrimidine 4-CF₃; 2-piperidinyl-5-methyl-oxadiazole ~353.3 CF₃ enhances lipophilicity; potential for improved membrane permeability
24-m15: 2,5-dichloro-N-(2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)pyrimidin-4-amine Pyrimidine 2,5-Cl; 4-NH-(phenyl-oxadiazole) ~388.2 Chlorine atoms increase steric bulk; phenyl linker may reduce solubility
Compound 18 (Thieno[2,3-d]pyrimidin-4-one derivative) Thieno-pyrimidinone Oxadiazole-thioether; piperidinyl ~443.5 Sulfur-containing core; thioether linkage may alter redox properties
8a: Pyrazole-oxadiazole hybrid Pyrazole Oxadiazole-thioacetyl; methyl ~341.1 Thioacetyl group introduces potential for disulfide bond formation in vivo
2.2 Key Differences and Implications
  • Substituent Effects: Carbonitrile (CN) vs. This may result in divergent pharmacokinetic profiles: CN derivatives could exhibit higher aqueous solubility, while CF₃ analogs might show better tissue penetration . Piperidine vs. In contrast, phenyl linkers (e.g., 24-m15) may restrict rotation, affecting binding kinetics .
  • Heterocyclic Core Variations: Pyrimidine vs. Thieno-pyrimidinone: The thieno-pyrimidinone core in Compound 18 includes a sulfur atom, which could modulate electronic properties and metabolic pathways (e.g., susceptibility to oxidation) . Pyrazole vs.
  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling a preformed oxadiazole-piperidine moiety to a pyrimidine-carbonitrile scaffold, similar to the Pd-catalyzed cross-coupling steps used for 24-m15 . In contrast, thieno-pyrimidinone derivatives (e.g., Compound 18) require multi-step cyclization and functionalization .

Biological Activity

The compound 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile is a novel chemical entity that has garnered attention due to its potential therapeutic applications, particularly in treating neurodegenerative diseases and other physiological disorders. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a carbonitrile group and a 5-methyl-1,3,4-oxadiazol-2-yl-piperidine moiety. Its molecular formula is C12H15N5OC_{12}H_{15}N_{5}O, with a molecular weight of approximately 229.28 g/mol. The presence of the oxadiazole ring contributes to its biological activity through various mechanisms.

Neuroprotective Effects

Research indicates that compounds containing the 5-methyl-1,3,4-oxadiazole structure exhibit neuroprotective properties. In a study focused on tauopathies such as Alzheimer's disease and progressive supranuclear palsy (PSP), it was shown that these compounds could potentially slow the progression of neurodegeneration by modulating tau protein interactions and enhancing cognitive function .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes associated with neurological disorders. For instance:

  • Acetylcholinesterase (AChE) : A critical enzyme in neurotransmission, inhibition of AChE can enhance cholinergic signaling. The compound demonstrated significant inhibitory activity against AChE, suggesting potential benefits in treating Alzheimer's disease .
  • Urease Inhibition : Urease is implicated in various pathological conditions, including kidney stones and some infections. The compound exhibited strong urease inhibitory activity, indicating its potential therapeutic applications beyond neurological disorders .

In Vitro Studies

In vitro assays have shown that the compound exhibits moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The most active derivatives in this series displayed IC50 values ranging from 0.63 to 2.14 µM against AChE, highlighting their potential as neuroprotective agents .

Molecular Docking Studies

Molecular docking studies revealed that the compound interacts favorably with target proteins involved in neurodegeneration. The binding affinities were comparable to known inhibitors of AChE and other therapeutic targets in neurodegenerative diseases .

Summary of Biological Activities

Activity TypeTarget/EffectIC50 Value (µM)Reference
AChE InhibitionEnhances cholinergic signaling0.63 - 2.14
Urease InhibitionReduces urease activityNot specified
Antibacterial ActivityAgainst Salmonella typhiModerate to strong

Q & A

Q. What are the common synthetic routes for 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides with appropriate reagents (e.g., POCl₃ or carbodiimides).
  • Step 2 : Functionalization of the piperidine ring, often through nucleophilic substitution or coupling reactions.
  • Step 3 : Introduction of the pyrimidine-carbonitrile moiety via palladium-catalyzed cross-coupling or SNAr reactions. Key reagents include dichloromethane or DMF as solvents, and catalysts like Pd(PPh₃)₄ for coupling steps .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole and piperidine rings.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material).
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

Q. What preliminary biological assays are used to evaluate its activity?

  • Kinase inhibition assays : Tested against target kinases (e.g., EGFR, ALK) using fluorescence-based or radiometric methods.
  • Cytotoxicity screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility and stability studies : Assessed in PBS or simulated physiological buffers .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the oxadiazole ring?

  • Solvent selection : Use anhydrous DMF or THF to minimize side reactions.
  • Temperature control : Maintain 0–5°C during cyclization to prevent decomposition.
  • Catalyst screening : Test Lewis acids like ZnCl₂ or FeCl₃ to enhance reaction efficiency . Example Data :
SolventCatalystYield (%)
DMFNone45
THFZnCl₂72

Q. How to resolve contradictions in spectral data for structural elucidation?

  • Case Study : Discrepancies in ¹H NMR signals for the piperidine ring protons.
  • Approach : Use 2D NMR (COSY, HSQC) to differentiate between axial/equatorial protons.
  • Validation : Compare with X-ray crystallography data from analogous compounds (e.g., pyridinyl-piperidine derivatives) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Modification sites :
  • Oxadiazole ring : Replace methyl with ethyl or cyclopropyl groups to study steric effects.

  • Pyrimidine moiety : Introduce electron-withdrawing groups (e.g., F, Cl) to enhance binding affinity.

    • Biological testing : Compare IC₅₀ values across analogs using dose-response curves .
      Example SAR Table :
    AnalogModificationIC₅₀ (nM)
    Parent compoundNone12.3
    5-Ethyl-oxadiazole derivativeMethyl → Ethyl8.7
    4-Fluoro-pyrimidine analogH → F at pyrimidine C45.2

Methodological Challenges

Q. How to address low solubility in in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) to maintain compound stability.
  • Nanoparticle formulation : Encapsulate in PEG-PLGA nanoparticles for improved aqueous dispersion .

Q. What computational tools are suitable for predicting binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values across studies: How to interpret?

  • Potential causes :
  • Variability in assay conditions (e.g., ATP concentration in kinase assays).
  • Differences in cell line genetic backgrounds (e.g., overexpression of efflux pumps).
    • Resolution : Normalize data using reference inhibitors (e.g., staurosporine) and report ΔΔG values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.